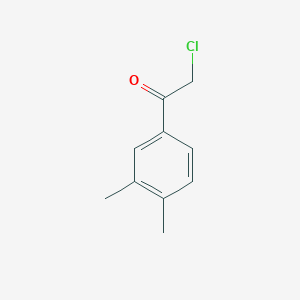

2-Chloro-1-(3,4-dimethylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(3,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 3,4-dimethylphenyl group. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone typically involves the chlorination of 1-(3,4-dimethylphenyl)ethanone. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted ethanones depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloro-1-(3,4-dimethylphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate or a starting material .

Comparaison Avec Des Composés Similaires

- 2-Chloro-1-(2,4-dimethylphenyl)ethanone

- 2-Chloro-1-(2,5-dimethylphenyl)ethanone

- 1-(3,4-Dimethylphenyl)ethanone

Comparison: 2-Chloro-1-(3,4-dimethylphenyl)ethanone is unique due to the specific positioning of the chloro and dimethyl groups on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Activité Biologique

2-Chloro-1-(3,4-dimethylphenyl)ethanone, a chlorinated aromatic ketone, is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. Despite its utility in various chemical processes, detailed studies on its biological activity remain limited. This article aims to compile available research findings, case studies, and potential biological interactions of this compound.

Chemical Structure and Properties

The structure of this compound features a chloro substituent on a ketone backbone with a dimethyl-substituted phenyl group. Its unique structural characteristics may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Classification | GHS07 (may cause eye irritation) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving chlorination reactions. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), with the reaction often conducted under reflux conditions in inert solvents like dichloromethane.

While specific mechanisms of action for this compound are not well-documented, related compounds have shown interactions with various biological targets. For instance, chlorinated aromatic compounds can interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially affecting pharmacokinetics and toxicity profiles .

Case Studies and Research Findings

- Enzyme Interactions : Research indicates that compounds structurally similar to this compound may interact with metabolic enzymes. A study demonstrated that certain ketones could modulate enzyme activities in recombinant Escherichia coli, suggesting potential biocatalytic applications .

- Pharmacological Potential : Although direct studies on this compound are scarce, derivatives of similar structures have been explored for therapeutic properties. For example, compounds with similar halogen substitutions have been investigated for their activity against various diseases.

- Toxicological Assessments : Given its classification as a GHS07 compound, preliminary toxicological assessments indicate potential risks associated with exposure to this compound. Studies on chlorinated aromatic compounds suggest they may exhibit endocrine-disrupting effects and other adverse health impacts .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a chloro group and dimethylphenyl | Potential use in asymmetric synthesis |

| 1-(3,4-Dimethylphenyl)ethanone | Lacks chlorine; only has methyl groups | More straightforward reactivity |

| 2-Chloroacetophenone | Contains a chloro group; no methyl groups | Commonly used in pharmaceuticals |

| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | Bromine instead of chlorine | Different reactivity profile due to bromine |

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBSZYRJJTTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368431 |

Source

|

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-08-9 |

Source

|

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.